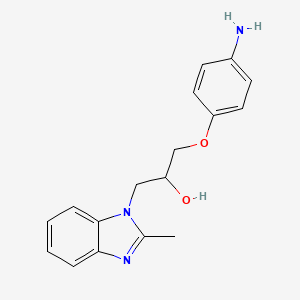![molecular formula C15H20O B13411217 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13411217.png)
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a phenyl group substituted with a 1,2-dimethylpropyl group and a propenal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene with 1,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the propenal group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by Wittig reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenoic acid.
Reduction: 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also interact with hydrophobic pockets in biological molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal: Similar structure but with a different substitution pattern on the phenyl ring.
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenoic acid: Oxidized form of the compound.
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenol: Reduced form of the compound.
Uniqueness
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal is unique due to its specific substitution pattern and the presence of both an aldehyde and a phenyl group
Propiedades
Fórmula molecular |
C15H20O |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(E)-2-methyl-3-[4-(3-methylbutan-2-yl)phenyl]prop-2-enal |
InChI |
InChI=1S/C15H20O/c1-11(2)13(4)15-7-5-14(6-8-15)9-12(3)10-16/h5-11,13H,1-4H3/b12-9+ |
Clave InChI |
FKVJNMAXRFFESJ-FMIVXFBMSA-N |
SMILES isomérico |
CC(C)C(C)C1=CC=C(C=C1)/C=C(\C)/C=O |
SMILES canónico |
CC(C)C(C)C1=CC=C(C=C1)C=C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)

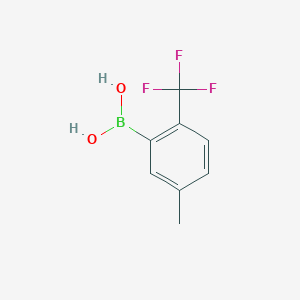

![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)

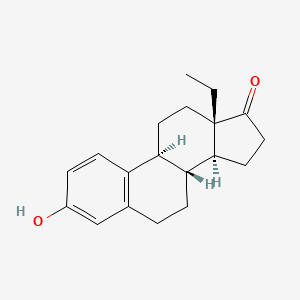
![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)
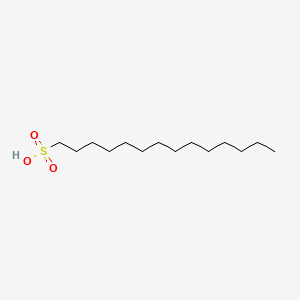
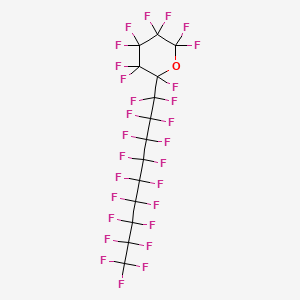
![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
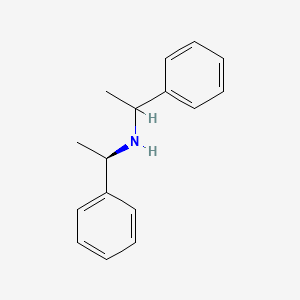
![2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)
